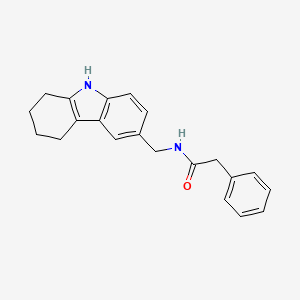
2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine”, the SMILES string isC12=NC (C3=CC=CC=C3)=NC=C1CCNCC2 and the InChI key is AQSSQHFSXCFKDE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by parameters such as molecular weight, density, boiling point, and flash point. For a similar compound, “2-phenyl-N-(6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)acetamide”, the molecular weight is 279.37600, the density is 1.11g/cm3, the boiling point is 503.7ºC at 760 mmHg, and the flash point is 305.3ºC .Scientific Research Applications
Synthesis and Derivative Development
Researchers have been exploring the synthesis of novel derivatives related to the carbazole and acetamide groups due to their potential biological interest. For instance, Fadda et al. (2010) utilized 2-Cyano-N-(tetrahydrocarbazole)acetamide for the synthesis of new arylazocarbazole derivatives, showcasing the versatility of carbazole derivatives in synthesizing compounds with possible biological applications Fadda, Etman, Sarhan, & El-Hadidy, 2010. This work underlines the importance of such compounds in the development of new molecules with potential scientific applications.
Biological Activities and Applications
The search for new compounds with antibacterial, antifungal, and antitumor activities is a continuous endeavor in the pharmaceutical and biochemical research sectors. Derivatives of carbazole and acetamide have been investigated for their potential biological activities. For example, Devi, Shahnaz, & Prasad (2022) reported on the synthesis of 2-mercaptobenzimidazole derivatives and evaluated their antibacterial and antifungal activities, demonstrating the significant potential of these compounds in developing new antimicrobial agents Devi, Shahnaz, & Prasad, 2022.
Potential Technological Applications
Beyond biological activities, compounds related to "2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide" also find applications in material science and technology. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their findings indicate good light harvesting efficiency and free energy of electron injection, suggesting these compounds could be utilized in photovoltaic cells Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s suggested that compounds bearing an alkyl or aralkyl group can be absorbed by various tissues quickly , which may influence the bioavailability of this compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h1-3,6-7,10-12,23H,4-5,8-9,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQQGTKJBOBILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

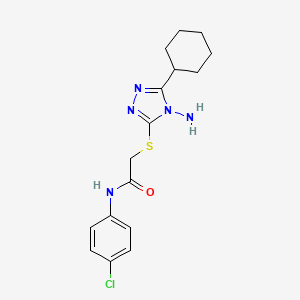
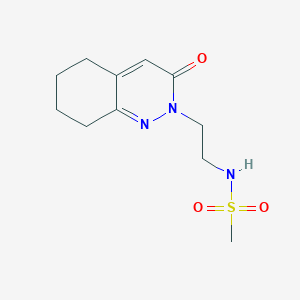
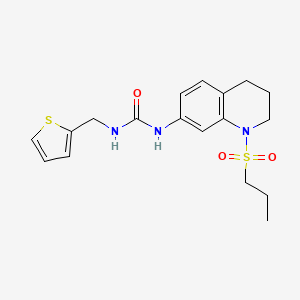
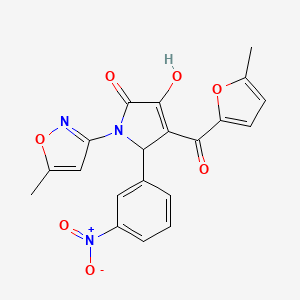
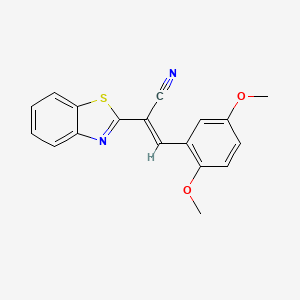
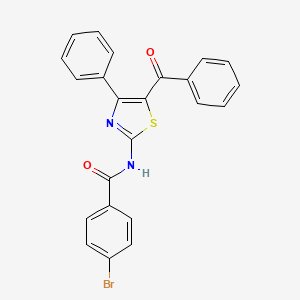
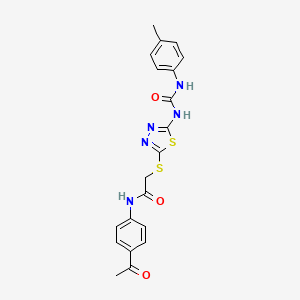
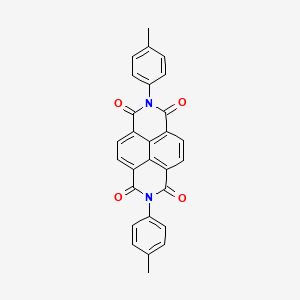
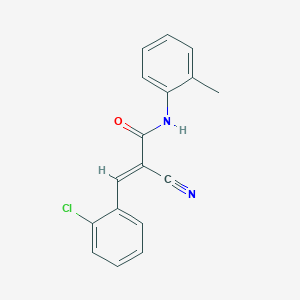
![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indazole](/img/structure/B2726651.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726654.png)